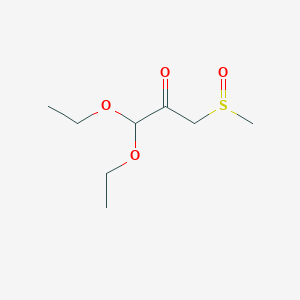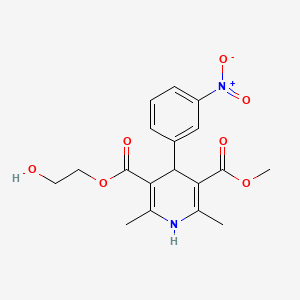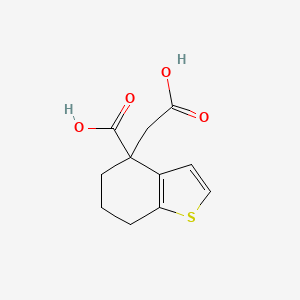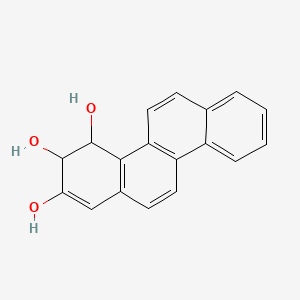![molecular formula C7H15O5PS B14414880 Diethyl [1-(methanesulfonyl)ethenyl]phosphonate CAS No. 80436-51-7](/img/structure/B14414880.png)
Diethyl [1-(methanesulfonyl)ethenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl [1-(methanesulfonyl)ethenyl]phosphonate is an organophosphorus compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a phosphonate group, which is known for its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [1-(methanesulfonyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate methanesulfonyl-substituted alkene. One common method is the Michael addition reaction, where diethyl phosphite reacts with methanesulfonyl-substituted alkenes under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs
Properties
CAS No. |
80436-51-7 |
|---|---|
Molecular Formula |
C7H15O5PS |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-methylsulfonylethene |
InChI |
InChI=1S/C7H15O5PS/c1-5-11-13(8,12-6-2)7(3)14(4,9)10/h3,5-6H2,1-2,4H3 |
InChI Key |
NPEJSBMIBLXMKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C)S(=O)(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


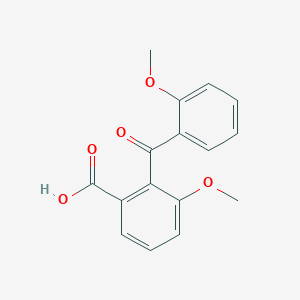





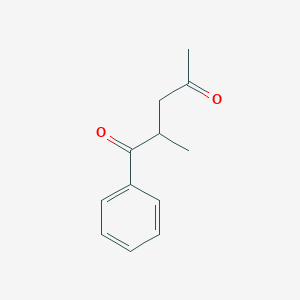

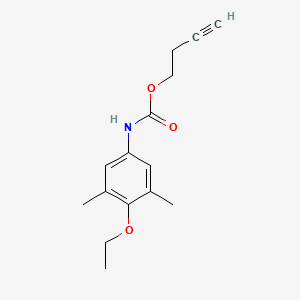
![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
